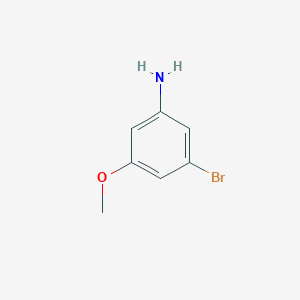

3-Bromo-5-methoxyaniline

描述

Contextualization within Substituted Anilines and Haloarenes in Organic Synthesis

3-Bromo-5-methoxyaniline is a polysubstituted aromatic compound belonging to the classes of substituted anilines and haloarenes. evitachem.com Structurally, it features an aniline (B41778) core substituted with a bromine atom and a methoxy (B1213986) group at the 3 and 5 positions of the benzene (B151609) ring, respectively. nih.gov This unique arrangement of functional groups—an electron-donating amino group, an electron-donating methoxy group, and an electron-withdrawing but synthetically versatile bromine atom—makes it a valuable and reactive intermediate in organic synthesis. aaronchem.comvulcanchem.com

Substituted anilines are foundational materials in the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. aaronchem.com The amino group can be readily modified or can direct further substitutions on the aromatic ring. Haloarenes, or halogenated aromatic compounds, are prized for their ability to participate in a wide variety of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds.

This compound combines the characteristics of both classes. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. aaronchem.com Simultaneously, the amino and methoxy groups influence the reactivity of the aromatic ring and can be involved in subsequent chemical transformations. aaronchem.comvulcanchem.com This dual functionality allows chemists to construct complex molecular architectures with a high degree of control.

Significance in Contemporary Chemical Research and Development

The significance of this compound in contemporary research stems from its utility as a key building block for synthesizing more complex and high-value molecules. lookchem.com Its structural motifs are found in various compounds of interest in medicinal chemistry and materials science. evitachem.comvulcanchem.com Researchers in pharmaceutical and biotechnology industries utilize such intermediates for the development of new chemical entities with potential therapeutic applications. lookchem.com

In medicinal chemistry, the substituted aniline framework is a common feature in bioactive compounds. The specific substitution pattern of this compound allows for its incorporation into larger molecules designed to interact with biological targets like enzymes or receptors. vulcanchem.com For instance, it has been used as a starting material in the synthesis of novel antitubercular agents. jst.go.jp The presence of the bromo and methoxy groups can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its pharmacokinetic and pharmacodynamic profiles. vulcanchem.comcymitquimica.com

Overview of Key Research Trajectories and Innovations

Current research involving this compound focuses on its application in the synthesis of complex heterocyclic compounds and other novel molecular structures. aaronchem.com A primary trajectory is its use in palladium-catalyzed cross-coupling reactions to form new C-C or C-N bonds, a fundamental strategy in modern organic synthesis. conicet.gov.ar

One notable innovation is its use as a precursor in the multi-step synthesis of new potential therapeutic agents. A specific example is its role in the synthesis of meta-amido bromophenol derivatives, which have shown potent activity against Mycobacterium tuberculosis. jst.go.jp In this synthesis, the aniline was used as the foundational aromatic core, with its functional groups enabling the construction of the final complex molecule. jst.go.jp

Furthermore, research explores its utility in creating diverse molecular libraries for drug discovery screening. The ability to selectively functionalize the molecule at its bromine or amine positions makes it an ideal scaffold for generating a range of analogues. This versatility facilitates the exploration of structure-activity relationships (SAR) to optimize the biological activity of a lead compound. The compound is also investigated as an intermediate in the development of materials with specific electronic or optical properties. evitachem.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 16618-68-1 | nih.govchemicalbook.com |

| Molecular Formula | C₇H₈BrNO | nih.gova2bchem.com |

| Molecular Weight | 202.05 g/mol | nih.gov |

| Physical Form | Solid-Powder | sigmaaldrich.com |

| Boiling Point | 51-54 °C | sigmaaldrich.com |

| SMILES | COC1=CC(=CC(=C1)N)Br | nih.govuni.lu |

| InChI Key | FHUSNGUPJXGLPL-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| XLogP3 | 1.9 | nih.gova2bchem.com |

| Complexity | 110 | a2bchem.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUSNGUPJXGLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566731 | |

| Record name | 3-Bromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-68-1 | |

| Record name | 3-Bromo-5-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 5 Methoxyaniline

Established Reaction Pathways to 3-Bromo-5-methoxyaniline

Established synthetic routes to this compound primarily rely on the functional group transformations of carefully selected precursors or the regioselective functionalization of aromatic systems.

This strategy involves the synthesis of this compound from precursors that already contain one or more of the desired functional groups in the correct orientation. A common and logical precursor is 3-methoxyaniline (m-anisidine). The synthesis involves the electrophilic bromination of the aromatic ring. However, a significant challenge in the bromination of m-anisidine (B1676023) is controlling the regioselectivity. The amino and methoxy (B1213986) groups are both activating and ortho-, para-directing. In the case of m-anisidine, the positions ortho and para to the amino group (positions 2, 4, 6) and the positions ortho and para to the methoxy group (positions 2, 4, 6) are all activated. This can lead to the formation of multiple products, including a significant amount of the dibromo derivative, due to the two doubly activated positions. chemicalbook.com

To achieve selective mono-bromination at the C-5 position, which is para to the amino group and meta to the methoxy group, specific reaction conditions must be employed. The use of milder brominating agents and controlled reaction conditions is crucial.

Table 1: Bromination of 3-Methoxyaniline (m-Anisidine)

| Brominating Agent | Solvent | Conditions | Outcome |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Room Temperature | Mixture of mono- and di-brominated products. chemicalbook.com |

Another precursor-based approach starts with a molecule where the bromine atom and methoxy group are already in place, such as 1-bromo-3-methoxy-5-nitrobenzene (B101961). The synthesis is then completed by the reduction of the nitro group to an amine. This method offers excellent regiochemical control, as the substitution pattern is set before the introduction of the sensitive aniline (B41778) group.

Reaction Scheme: Reduction of 1-bromo-3-methoxy-5-nitrobenzene

Starting Material: 1-bromo-3-methoxy-5-nitrobenzene

Reducing Agent: Common reducing agents include tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂/Pd/C).

Product: this compound

Direct functionalization aims to introduce the required groups onto a simpler aromatic substrate. One potential route is the direct C-H amination of 1-bromo-3-methoxybenzene. While challenging, recent advances in catalysis, particularly with iron-based systems, have made C-H amination a more feasible strategy for the synthesis of primary anilines. amazonaws.com This approach would involve the direct conversion of a C-H bond at the 5-position of 1-bromo-3-methoxybenzene into an amino group.

A different direct functionalization strategy involves the regioselective halogenation of an unprotected aniline. The use of copper(II) bromide (CuBr₂) in ionic liquids has been shown to be a mild and highly regioselective method for the para-bromination of various substituted anilines. beilstein-journals.org Applying this to 3-methoxyaniline could potentially favor the formation of the 4-bromo isomer, but modulation of the ionic liquid and conditions might influence selectivity.

Exploration of Novel and High-Efficiency Synthetic Routes

Research into the synthesis of functionalized anilines is continuously evolving, with a focus on improving efficiency, reducing waste, and avoiding harsh reagents.

Modern catalytic systems, particularly those based on palladium and copper, are central to these novel routes. An Ullmann-type coupling reaction could be envisioned, where 1,3-dibromo-5-methoxybenzene undergoes a selective, copper-catalyzed amination at one of the C-Br bonds. The success of such a reaction would depend on the differential reactivity of the two bromine atoms.

Another high-efficiency approach involves microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including coupling and amination reactions. mdpi.com A copper-catalyzed amination of a suitable bromo-precursor under microwave heating could provide a rapid and efficient route to this compound.

Process Optimization and Scale-Up Considerations in Chemical Synthesis

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters to ensure safety, cost-effectiveness, and scalability. The noted high cost of this compound suggests that existing manufacturing processes may be inefficient or low-yielding. google.com

Key areas for optimization include:

Catalyst Selection and Loading: For catalytic reactions, minimizing the amount of expensive metal catalyst (e.g., palladium) without sacrificing yield or reaction time is critical.

Solvent and Reagent Choice: Replacing toxic or environmentally harmful reagents and solvents with greener alternatives is a major consideration. For example, replacing a toxic oxidant like nitrobenzene, used in subsequent reactions like the Skraup synthesis, with a safer alternative is desirable. google.com

Flow Chemistry: Continuous flow microreactors offer significant advantages for process optimization and scale-up. researchgate.net They provide superior control over heat transfer and mixing, allowing for safer handling of exothermic reactions or hazardous reagents. A continuous flow process for the bromination of m-anisidine could potentially improve selectivity and yield while enabling safer, automated production on a larger scale.

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages | Key Considerations |

|---|---|---|---|

| Precursor: m-Anisidine | Readily available starting material. | Poor regioselectivity, risk of di-bromination. chemicalbook.com | Requires careful control of brominating agent and conditions. |

| Precursor: Nitrobenzene deriv. | Excellent regiochemical control. | Requires an additional reduction step. | Efficiency of the reduction step. |

| Direct C-H Amination | Atom-economical, reduces step count. | Can have limited substrate scope and require specialized catalysts. amazonaws.com | Catalyst development and optimization. |

| Flow Chemistry | Enhanced safety, control, and scalability. researchgate.net | Requires specialized equipment. | Initial investment in flow reactor technology. |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 5 Methoxyaniline

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 3-bromo-5-methoxyaniline is highly activated towards electrophilic attack due to the potent electron-donating effects of the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups. Both are strongly activating and ortho-, para-directing substituents. The bromine atom, while deactivating the ring through its inductive effect, is also an ortho-, para-director.

The directing effects of these substituents converge to determine the regioselectivity of electrophilic substitution:

The amino group directs incoming electrophiles to the C2, C4, and C6 positions.

The methoxy group also directs to the C2, C4, and C6 positions.

The bromo group directs to the C2, C4, and C6 positions.

The positions C2, C4, and C6 are therefore all electronically activated. The C4 position is doubly activated by being para to the amino group and ortho to the methoxy group. The C2 position is ortho to both the amino and methoxy groups, while the C6 position is ortho to the amino group and meta to the methoxy group. Consequently, electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, are predicted to occur preferentially at the C2, C4, and C6 positions, with the most likely sites being C2 and C4 due to the combined activating influence of both the amino and methoxy groups. aaronchem.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the ring of this compound is generally challenging. The electron-rich nature of the benzene (B151609) ring, enhanced by the amino and methoxy groups, disfavors attack by nucleophiles. semanticscholar.org Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this molecule. semanticscholar.orgnih.gov However, reactivity at the substituent groups themselves provides important synthetic pathways.

Direct displacement of the bromine atom by a nucleophile via a classic SNAr mechanism is not a facile process for this compound. For such reactions to proceed on electron-rich aryl halides, harsh reaction conditions or alternative mechanisms are often necessary. These can include transition-metal catalysis (e.g., Ullmann condensation) or the generation of a highly reactive benzyne (B1209423) intermediate.

The amino and methoxy groups of this compound can undergo various transformations. The methoxy group, for instance, can be cleaved to yield a phenol. A documented example involves the conversion of this compound to a more complex derivative, where a key step is the demethylation of the ether using boron tribromide (BBr₃) in dichloromethane. researchgate.net

The amino group can also be functionalized. In one synthetic pathway, this compound is reacted with 4-methylpiperidin-4-amine (B178300) under microwave irradiation, demonstrating the modification of the aniline (B41778) nitrogen. researchgate.net This highlights the utility of the amino and methoxy groups as handles for further molecular elaboration.

A representative reaction sequence is shown below:

Image Credit: ResearchGate GmbH researchgate.net

Table 1: Example of Functional Group Transformation

| Starting Material | Reagent(s) | Transformation | Reference |

|---|---|---|---|

| This compound | 1. 4-methylpiperidin-4-amine, DIPEA, microwave 2. BBr₃, dichloromethane | Sequential N-alkylation and O-demethylation | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is an excellent site for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov This compound serves as a versatile building block in organic synthesis due to its ability to participate in a wide range of these transformations. lookchem.com

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions. mdpi.com The reaction is highly efficient for aryl bromides and is tolerant of numerous functional groups, including the amine and ether functionalities present in this compound. rsc.org This reaction has been successfully applied to various brominated heterocyclic systems and unprotected bromoanilines, demonstrating its suitability for derivatizing the this compound scaffold by introducing diverse aryl, heteroaryl, or alkyl groups at the C3 position. rsc.orgrsc.org

Table 2: Representative Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Generic Aryl Bromide | Phenylboronic acid | Pd(OAc)₂ / SPhos | Biaryl | mdpi.com |

| ortho-Bromoaniline | Alkylboronic ester | Pd₂(dba)₃ / RuPhos | Alkyl-substituted aniline | rsc.org |

| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Various Arylboronic acids | XPhosPdG2 / XPhos | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-one | rsc.org |

Beyond the Suzuki-Miyaura reaction, this compound is a suitable substrate for a variety of other pivotal cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org The methodology is well-established for aryl bromides and can be used to introduce a secondary or tertiary amine at the C3 position of this compound, providing access to diarylamines or N-arylated heterocyclic structures. acs.orgnih.gov

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, creating arylalkynes. nanochemres.org It is typically catalyzed by a combination of palladium and copper salts. beilstein-journals.org The Sonogashira coupling of bromo-methoxyaniline analogues has been reported, indicating that this compound can be effectively converted into 3-alkynyl-5-methoxyaniline derivatives, which are valuable intermediates for further synthesis. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. researchgate.net This palladium-catalyzed process allows for the introduction of vinyl groups onto the aromatic ring and is generally applicable to aryl bromides, making it a viable strategy for the alkenylation of this compound. acs.orgsci-hub.se

Table 3: Overview of Other Cross-Coupling Reactions for Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (1° or 2°) | Carbon-Nitrogen (C-N) | Palladium/Phosphine Ligand | wikipedia.org |

| Sonogashira Coupling | Terminal Alkyne | Carbon-Carbon (C-C) | Palladium/Copper | nanochemres.orgnih.gov |

| Heck Reaction | Alkene | Carbon-Carbon (C-C) | Palladium | researchgate.netinnexscientific.com |

Cyclization and Heterocyclic Annulation Reactions Utilizing this compound

This compound serves as a versatile precursor in the synthesis of various heterocyclic systems. The presence of three distinct functional groups—the amine, the bromo substituent, and the methoxy group—on the aromatic ring allows for a range of cyclization and annulation strategies. The nucleophilic amino group can participate in condensation reactions, while the bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, leading to the formation of complex fused ring structures.

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. When this compound is subjected to Skraup condensation conditions, it typically yields a mixture of isomeric quinoline (B57606) products. The cyclization can occur at either of the positions ortho to the amino group (C2 or C6).

A common synthesis involves the reaction of this compound with glycerol in sulfuric acid, using an oxidant like nitrobenzene. This reaction generates a mixture of 7-bromo-5-methoxyquinoline (B1376925) and 5-bromo-7-methoxyquinoline (B1374806). google.com The separation of these isomers can be challenging and often requires silica (B1680970) gel column chromatography. This particular method is noted for its low yield, which is approximately 16%, and the use of highly toxic nitrobenzene, which presents environmental and post-treatment challenges, making it less suitable for large-scale production. google.com

A related approach to quinoline synthesis involves the use of alternative reagents in a Skraup-type reaction. For instance, 2,2,3-tribromopropanal (B104087) has been utilized as a versatile reagent for the one-step transformation of substituted anilines, such as 4-methoxyanilines, into 3-bromo-6-methoxyquinolines. thieme-connect.com This demonstrates an alternative pathway to construct the brominated quinoline core, which can then be further functionalized.

Table 1: Skraup Condensation of this compound

| Reactants | Conditions | Products | Yield | Reference |

| This compound, Glycerol | Sulfuric acid, Nitrobenzene (oxidant) | 7-Bromo-5-methoxyquinoline and 5-bromo-7-methoxyquinoline (mixture) | ~16% | google.com |

| 4-Methoxy-2-methylaniline, 2,2,3-Tribromopropanal | Glacial Acetic Acid, 110 °C | 3-Bromo-6-methoxy-8-methylquinoline | 45% | thieme-connect.com |

The strategic placement of functional groups in this compound and its derivatives enables its use in constructing more complex, fused heterocyclic systems. These reactions often employ palladium-catalyzed cross-coupling and subsequent cyclization steps.

One such strategy involves palladium-catalyzed domino reactions to create polycyclic structures. For example, 3-bromoquinolin-2(1H)-ones, which can be synthesized from bromoaniline precursors, serve as key intermediates. These can be coupled with terminal alkynes via a Sonogashira reaction to form 4-alkynyl-3-bromoquinolin-2(1H)-ones. These intermediates then undergo a palladium-catalyzed domino reaction with various amines to afford 3H-pyrrolo[2,3-c]quinolin-4(5H)-ones, a fused five-membered ring system. nih.gov This sequence highlights how the bromo group on the quinoline ring, derived from the initial aniline, is crucial for the subsequent annulation step.

In another example, copper-catalyzed reactions are used to build fused pyrimidine (B1678525) systems. While not starting directly from this compound, the methodology is relevant. For instance, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) can be reacted with various amines, including 4-methoxyaniline, in a copper-catalyzed amination reaction to produce 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.com This demonstrates the utility of a bromo-substituted heterocycle in a C-N bond-forming reaction to build a more complex structure.

Table 2: Synthesis of Fused Heterocycles

| Precursor | Reagents & Catalysts | Fused Ring System Formed | Reference |

| 3-Bromo-4-trifloxyquinolin-2(1H)-one | 1. Terminal Alkyne, Pd-catalyst (Sonogashira) 2. Amine, Pd-catalyst (Domino) | 3H-Pyrrolo[2,3-c]quinolin-4(5H)-one | nih.gov |

| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | 4-Methoxyaniline, CuI, K₂CO₃, L-1 (ligand) | 3,5-bis-aminated pyrazolo[1,5-a]pyrimidine | mdpi.com |

Radical Reactions and Reductive Transformations

The bromine atom on the this compound ring is susceptible to both radical reactions and reductive cleavage, providing pathways for further functionalization or simplification of the molecular scaffold.

While specific radical reactions for this compound are not extensively documented, general mechanisms for radical reactions on bromoanilines are applicable. For example, the formation of nitrogen-centered (amidyl) radicals from N,N'-(1,2-phenylene)bisamides (derivatives of anilines) can lead to regioselective bromination under metal-free, visible-light-accelerated conditions. rsc.org This type of radical process suggests that the electronic environment of this compound could be tuned to direct radical-based C-H functionalizations.

More commonly, the bromo group is removed via reductive dehalogenation. This transformation is valuable for introducing a hydrogen atom at a specific position after the bromo group has served its purpose as a directing or activating group in a synthetic sequence. Several methods exist for the reductive dehalogenation of aryl bromides:

Catalytic Hydrogenation : This is a highly efficient method where an aryl bromide is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. These reactions are typically performed under neutral conditions and show good functional group tolerance, allowing for the selective reduction of a bromo group in the presence of nitro, cyano, or keto groups. organic-chemistry.orgresearchgate.netthieme-connect.com

Radical-Mediated Hydrogenation : A transition-metal-free approach involves a visible light and base system to initiate a radical-mediated hydrogenation of aryl bromides to the corresponding arenes under mild conditions. organic-chemistry.org

Sodium Sulfite (B76179) Reduction : An environmentally benign method uses sodium sulfite as the sole reagent in an aqueous medium to achieve reductive dehalogenation of aryl bromides, particularly those that can readily tautomerize. rsc.org

These reductive transformations underscore the utility of the bromo group as a removable directing group in the synthesis of complex molecules derived from this compound.

Table 3: General Reductive Dehalogenation Methods for Aryl Bromides

| Method | Reagents/Catalyst | Key Features | Reference |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral conditions, selective for bromide over other functional groups. | organic-chemistry.orgresearchgate.netthieme-connect.com |

| Radical-Mediated Hydrogenation | Visible light, Base | Transition-metal-free, mild conditions. | organic-chemistry.org |

| Sodium Sulfite Reduction | Na₂SO₃, H₂O | Metal-free, aqueous medium, suitable for tautomerizable substrates. | rsc.org |

Advanced Spectroscopic and Analytical Characterization in 3 Bromo 5 Methoxyaniline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-Bromo-5-methoxyaniline, offering unambiguous information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the chemical shifts and splitting patterns of the protons provide a definitive fingerprint of the molecule. The aromatic region typically displays signals for the three protons on the substituted benzene (B151609) ring. Due to the electronic effects of the bromo, methoxy (B1213986), and amino substituents, these protons resonate at distinct frequencies. The methoxy group (-OCH₃) protons appear as a sharp singlet, typically in the upfield region, while the amine (-NH₂) protons often present as a broad singlet.

The aromatic protons (H-2, H-4, and H-6) exhibit characteristic splitting patterns due to spin-spin coupling. For instance, H-2 and H-6 are influenced by their meta-relationship, resulting in small coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 1.5-2.5 Hz |

| H-4 | ~6.3 - 6.5 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0-2.5 Hz |

| H-6 | ~6.6 - 6.8 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0-2.5 Hz |

| -NH₂ | ~3.7 (broad) | Singlet (s) | N/A |

| -OCH₃ | ~3.75 | Singlet (s) | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. In this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts are influenced by the attached functional groups. Carbons bonded to electronegative atoms like oxygen (C-5) and nitrogen (C-1) are shifted downfield, while the carbon attached to bromine (C-3) also has a characteristic shift. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~148 |

| C-2 | ~102 |

| C-3 (-Br) | ~123 |

| C-4 | ~109 |

| C-5 (-OCH₃) | ~161 |

| C-6 | ~106 |

| -OCH₃ | ~55 |

Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between the coupled aromatic protons (H-2, H-4, and H-6), confirming their connectivity on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). nih.gov This technique would unequivocally link the signals of H-2, H-4, and H-6 in the ¹H spectrum to C-2, C-4, and C-6 in the ¹³C spectrum, respectively. It would also show a correlation between the methoxy protons and the methoxy carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for identifying quaternary carbons (those without attached protons), such as C-1, C-3, and C-5, by observing their correlations with nearby protons. sdsu.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For this compound (C₇H₈BrNO), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. chemguide.co.uklibretexts.org This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.orgcsbsju.edu

Table 3: HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₇H₈BrNO]⁺ | C₇H₈⁷⁹BrNO | 200.9835 |

| C₇H₈⁸¹BrNO | 202.9815 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a vital hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing this compound in complex mixtures, such as monitoring the progress of a chemical reaction or identifying impurities in a final product. nih.gov

In a typical LC-MS analysis, the sample is first separated on an HPLC column, and the eluent is introduced into the mass spectrometer. researchgate.net Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analyte molecules. dioxin20xx.org The mass spectrometer then provides mass data for each separated component. LC-MS/MS methods can be developed for the highly sensitive and selective quantification of aromatic amines, which is crucial for quality control and regulatory compliance in various industries. waters.comresearchgate.net Analysis of the fragmentation patterns of related bromoaniline compounds shows that a common fragmentation is the loss of the bromine atom. chegg.comnist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals a complex pattern of absorption bands, each corresponding to a specific vibrational mode of the molecule's covalent bonds. Analysis of these bands provides a molecular fingerprint, confirming the presence of its key structural features: the aniline (B41778) amine group (-NH₂), the methoxy group (-OCH₃), the carbon-bromine bond (C-Br), and the substituted benzene ring.

The vibrational modes can be categorized as stretching (symmetric and asymmetric), bending (in-plane and out-of-plane), and wagging or twisting. The precise wavenumbers of these vibrations are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating nature of the amino and methoxy groups and the electron-withdrawing, yet massy, nature of the bromine atom collectively determine the final spectral output.

Below is a table summarizing the characteristic IR absorption bands expected for this compound, based on established data for substituted anilines and anisoles.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Asymmetric & Symmetric Stretch | Amine (-NH₂) | 3300 - 3500 | Two distinct sharp bands corresponding to the stretching of the N-H bonds. |

| C-H Aromatic Stretch | Aromatic Ring (C-H) | 3000 - 3100 | Absorption bands from the stretching of C-H bonds on the benzene ring. |

| C-H Aliphatic Stretch | Methoxy (-OCH₃) | 2850 - 2960 | Stretching vibrations of the C-H bonds within the methyl group. |

| C=C Aromatic Stretch | Aromatic Ring (C=C) | 1580 - 1620 and 1450-1500 | Multiple sharp bands indicating the stretching of carbon-carbon double bonds. |

| N-H Bending (Scissoring) | Amine (-NH₂) | 1550 - 1650 | In-plane bending of the H-N-H angle. |

| C-N Stretch | Aryl Amine (Ar-NH₂) | 1250 - 1340 | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| C-O-C Asymmetric Stretch | Aryl Ether (Ar-O-CH₃) | 1200 - 1275 | Asymmetric stretching of the C-O-C linkage of the methoxy group. |

| C-O-C Symmetric Stretch | Aryl Ether (Ar-O-CH₃) | 1020 - 1075 | Symmetric stretching of the C-O-C linkage. |

| C-H Out-of-Plane Bending | Aromatic Ring (C-H) | 690 - 900 | Bending vibrations indicative of the 1,3,5- (or meta) substitution pattern. |

| C-Br Stretch | Bromo-Aromatic (Ar-Br) | 500 - 600 | Stretching of the carbon-bromine bond, typically appearing in the fingerprint region. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower-energy ground states to higher-energy excited states. The structure of this compound contains a benzene ring, which acts as a chromophore (the light-absorbing part of the molecule). This chromophore is substituted with two strong auxochromes, the amino (-NH₂) and methoxy (-OCH₃) groups, and a halogen (-Br).

Auxochromes are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum (λmax). The lone pairs of electrons on the nitrogen and oxygen atoms of the amino and methoxy groups, respectively, interact with the π-electron system of the benzene ring. This delocalization of electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, less energy is required for electronic transitions, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.

The primary electronic transitions observed in this compound are of two types:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a higher energy π* antibonding orbital. These transitions are characteristic of aromatic systems and are typically high in intensity.

n → π* (n to pi-star) transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pairs on nitrogen and oxygen) to a π* antibonding orbital. These are generally lower in energy and intensity than π → π* transitions.

The expected electronic transitions for this compound are detailed in the table below.

| Transition Type | Orbitals Involved | Relative Energy | Expected Spectral Region |

| π → π | HOMO (π bonding) → LUMO (π antibonding) | High | UV (200-300 nm) |

| n → π | HOMO (non-bonding on N, O) → LUMO (π antibonding) | Lower | UV (250-350 nm) |

The presence of the amino and methoxy auxochromes is expected to cause a significant bathochromic shift of the primary π → π* absorption bands (the E₂ and B bands) that are characteristic of the benzene ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. An X-ray crystallographic study of this compound would provide unambiguous data on its solid-state molecular architecture, including bond lengths, bond angles, and intermolecular interactions. While specific experimental crystal structure data for this compound is not publicly available, the technique would be used to elucidate several key structural parameters.

A successful crystallographic analysis would begin with the growth of a high-quality single crystal. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

The key molecular and structural information that would be obtained from an X-ray crystallographic analysis of this compound is outlined below.

| Parameter | Information Provided |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice, which defines the crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Bond Lengths | Precise measurements of the distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br, N-H, C-H), revealing details about bond order and electronic delocalization. |

| Bond Angles | The angles between adjacent bonds (e.g., C-C-C in the ring, H-N-H in the amine), which define the local geometry of the molecule. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule, such as the orientation of the methoxy group's methyl moiety relative to the plane of the aromatic ring. |

| Molecular Conformation | The overall three-dimensional shape of the molecule in the solid state. |

| Intermolecular Interactions | Identification of non-covalent interactions between adjacent molecules in the crystal lattice, such as hydrogen bonds involving the -NH₂ group and van der Waals forces. These interactions govern the crystal packing and influence physical properties like melting point. |

This analysis would confirm the planarity of the benzene ring and reveal how the substituent groups are oriented with respect to it. Furthermore, it would provide critical insights into the packing of molecules in the solid state, driven primarily by hydrogen bonding from the amine groups, which act as hydrogen bond donors.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties, structure, and reactivity of molecules like 3-Bromo-5-methoxyaniline. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Energetics

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure.

The primary outputs of these calculations are the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These parameters provide a precise picture of the spatial arrangement of the atoms. The presence of the bromine, methoxy (B1213986), and aniline (B41778) functional groups on the benzene (B151609) ring influences the aromatic system's planarity and the orientation of the substituents.

Furthermore, DFT calculations yield important energetic information. The total energy of the optimized structure corresponds to the most stable conformation of the molecule in the gas phase. Other key energetic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound (Note: This table is a hypothetical representation of the type of data obtained from DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C-N | 120.5° |

| Dihedral Angle | C-C-O-C | 178.0° |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would highlight regions of negative potential (typically colored red or yellow) and positive potential (typically colored blue).

Negative Regions: These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the aniline group and the oxygen atom of the methoxy group due to their lone pairs of electrons.

Positive Regions: These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group would exhibit a positive potential.

The MEP map provides a qualitative prediction of where the molecule is most likely to interact with other chemical species, guiding the understanding of its intermolecular interactions and reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles vary with time. For this compound, an MD simulation would reveal the preferred orientations of the -NH2 and -OCH3 groups relative to the benzene ring.

The simulation would allow for the calculation of the potential energy surface associated with the rotation of these groups. By analyzing the trajectory, one can identify the most stable (lowest energy) conformations and the energy barriers between different conformations. This information is crucial for understanding how the molecule might behave in different environments and how its shape influences its interactions with other molecules, such as in a biological system or a solvent.

Prediction of Spectroscopic Data through Computational Methods

Computational methods are widely used to predict various types of spectroscopic data, which can then be compared with experimental spectra to confirm the structure and identity of a compound.

For this compound, the following spectra are commonly predicted:

Vibrational Spectra (FT-IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. Each predicted frequency corresponds to a specific normal mode of vibration, such as C-H stretching, N-H bending, or C-Br stretching. Comparing the calculated vibrational spectrum with experimental FT-IR and Raman data helps in the assignment of the observed spectral bands.

NMR Spectra (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. The calculations provide theoretical chemical shift values for each unique proton and carbon atom in the molecule. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the molecular structure.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a hypothetical representation of the type of data obtained from GIAO/DFT calculations.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 115.2 |

| C-NH2 | 149.8 |

| C-OCH3 | 161.0 |

| C-H (ortho to NH2) | 101.5 |

| C-H (ortho to Br) | 108.7 |

| C-H (para to OCH3) | 110.3 |

| C (methoxy) | 55.8 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, computational methods can be used to map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and is of particular interest as it determines the activation energy of the reaction.

For example, in a hypothetical reaction where this compound undergoes acylation, computational modeling could:

Identify the structure of the transition state.

Calculate the activation energy, which is related to the reaction rate.

Provide insights into the role of the bromo and methoxy substituents in directing the regioselectivity of the reaction.

These computational studies provide a detailed, atomistic-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone.

Applications and Advanced Research Areas of 3 Bromo 5 Methoxyaniline and Its Derivatives

Medicinal Chemistry and Drug Discovery Intermediates

In the realm of pharmaceutical sciences, 3-Bromo-5-methoxyaniline is a key starting material and structural motif for the synthesis of complex molecules with potential therapeutic value. Its derivatives are investigated for a wide range of biological activities, contributing to the discovery of new drugs.

Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases. The bromo-methoxyaniline scaffold is instrumental in the development of these targeted therapies.

Tau-Tubulin Kinase 1 (TTBK1): this compound is a documented starting material in the synthesis of inhibitors for TTBK1. researchgate.netnih.gov TTBK1 is a neuron-specific kinase implicated in the hyperphosphorylation of tau protein, a key event in the pathogenesis of Alzheimer's disease. researchgate.netresearchgate.net For instance, a multi-step synthesis to produce a potent heterocyclic inhibitor, 3-({5-[(4-amino-4-methylpiperidin-1-yl)methyl]pyrrolo[2,1-f] evitachem.comsmolecule.comsmolecule.comtriazin-4-yl}amino)-5-bromophenol, begins with the reaction of this compound. nih.govresearchgate.netmdpi.com This inhibitor was found to have an IC50 of 120 nM for TTBK1. nih.gov The development of such inhibitors is a promising therapeutic strategy for Alzheimer's and other tauopathies. mdpi.com

Anaplastic Lymphoma Kinase (ALK): Isomers and derivatives of this compound are pivotal in creating potent inhibitors of ALK. smolecule.comthermofisher.com ALK is a receptor tyrosine kinase, and its chromosomal rearrangements lead to fusion proteins that drive several cancers, including non-small cell lung cancer (NSCLC). nii.ac.jpnih.gov For example, 4-Bromo-2-methoxyaniline is used as a reagent in the synthesis of 3,5-diamino-1,2,4-triazole ureas, which are potent ALK inhibitors. smolecule.comthermofisher.com Similarly, 2-Bromo-4-fluoro-5-methoxyaniline serves as a building block for designing ALK inhibitors. The optimization of aniline-based scaffolds has led to the discovery of highly potent ALK inhibitors. nii.ac.jp

Rho Kinase (ROCK): The bromo-methoxyaniline structure is also utilized in the synthesis of inhibitors for Rho kinase (ROCK). smolecule.comthermofisher.com 4-Bromo-2-methoxyaniline, an isomer, is employed as a reagent to create chroman-3-amides, which act as potent Rho kinase inhibitors. smolecule.comthermofisher.com

| Kinase Target | Role of Bromo-Methoxyaniline Scaffold | Therapeutic Area | Citations |

| Tau-Tubulin Kinase 1 (TTBK1) | Starting material for potent heterocyclic inhibitors. | Neurodegenerative Diseases (Alzheimer's) | researchgate.netnih.govresearchgate.netmdpi.com |

| Anaplastic Lymphoma Kinase (ALK) | Reagent/building block for potent inhibitors (e.g., triazole ureas). | Oncology (NSCLC) | smolecule.comthermofisher.com |

| Rho Kinase (ROCK) | Reagent for potent inhibitors (e.g., chroman-3-amides). | Various | smolecule.comthermofisher.com |

Beyond kinase inhibition, this compound and its related structures are considered valuable scaffolds for building a variety of pharmaceutical agents. The presence of the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the construction of complex biaryl scaffolds and heterocycles. This chemical versatility makes it an important intermediate for synthesizing diverse molecules that can be screened for various biological activities, including potential antimicrobial and anticancer properties. vulcanchem.com

The bromo-methoxyaniline core is also a precursor in the synthesis of specific classes of bioactive compounds.

Urolithin Derivatives: 2-Bromo-5-methoxyaniline, an isomer of the title compound, is used as an intermediate in the preparation of urolithin derivatives. chemicalbook.com Urolithins are metabolites produced by gut microflora from ellagic acid and have garnered interest for their potential health benefits.

Melatonergic Ligands: This same isomer, 2-Bromo-5-methoxyaniline, is also a starting material for synthesizing melatonergic ligands. chemicalbook.comnih.gov These ligands target melatonin (B1676174) receptors (MT1 and MT2) and are investigated for their potential in treating sleep disorders and anxiety. nih.govresearchgate.net For instance, N-{2-[(2-Bromo-5-methoxyphenyl)methylamino]ethyl}acetamide was synthesized as part of a series of ligands designed to have improved water solubility and metabolic stability compared to earlier compounds. researchgate.net

The utility of this compound as a synthetic intermediate directly translates to its significant role in research focused on developing treatments for major diseases.

Neurodegenerative Diseases: As detailed previously, its use in creating TTBK1 inhibitors places it at the forefront of research into therapies for Alzheimer's disease. researchgate.netmdpi.com The inhibition of TTBK1 is considered a key strategy to reduce the tau pathology that characterizes the disease. researchgate.netresearchgate.net Furthermore, related methoxyaniline derivatives have been incorporated into neurogenic agents studied in models of other neurodegenerative conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS). semanticscholar.org

Oncological Therapies: The compound's role as a precursor to potent ALK inhibitors makes it highly relevant to oncological research, particularly for ALK-positive cancers. nii.ac.jpnih.gov Additionally, bromo-methoxyaniline analogs have been used to prepare compounds targeting other kinases involved in cancer, such as Src kinase and epidermal growth factor receptor (EGFR). mdpi.comgoogle.comgoogle.com

| Disease Area | Research Focus | Specific Target/Application | Citations |

| Neurodegenerative Diseases | Alzheimer's Disease | Synthesis of TTBK1 inhibitors to reduce tau pathology. | researchgate.netresearchgate.netmdpi.com |

| Parkinson's, ALS | Building block for neurogenic agents. | semanticscholar.org | |

| Oncological Therapies | Non-Small Cell Lung Cancer | Precursor for Anaplastic Lymphoma Kinase (ALK) inhibitors. | nii.ac.jpnih.gov |

| Various Cancers | Intermediate for inhibitors of Src kinase and EGFR. | mdpi.comgoogle.comgoogle.com |

Advanced Materials Science Applications

The utility of the bromo-methoxyaniline structure extends beyond medicine into the field of materials science, where its electronic properties can be harnessed for technological applications.

Isomers of this compound are used as intermediates in the synthesis of materials for organic light-emitting diodes (OLEDs). chemicalbook.com OLEDs are a key technology in modern displays and lighting. The specific electronic properties conferred by the substituted aniline (B41778) structure can be tailored through further chemical synthesis to create organic semiconductor materials with desirable charge-transport and light-emitting characteristics. The ability to functionalize the molecule, often via the bromine atom, allows for the fine-tuning of these properties for enhanced device performance. smolecule.com

Building Blocks for Functional Polymers and Organic Electronics

This compound serves as a critical building block in the synthesis of functionalized polymers and materials for organic electronics. The unique substitution pattern on its benzene (B151609) ring, featuring an amino group, a methoxy (B1213986) group, and a bromine atom, allows for its incorporation into polymeric chains, thereby tuning the final properties of the material. The presence of varied substituents in the structure of polyaniline (PANI) derivatives can significantly alter the polymer's characteristics due to the electronic and steric effects of these functional groups. rsc.org

In the field of organic electronics, materials derived from precursors like this compound are essential for developing components for flexible electronics and efficient solar cells. arborpharmchem.com Organic semiconductors are composed of carbon-based molecules or polymers, and their molecular structures can be finely adjusted for specific applications. arborpharmchem.com The synthesis of new electronically active materials, including heteroacenes and polythiophenes, is a driving force in this field. sigmaaldrich.com Research has shown that modifying aniline monomers with substituents like methoxy and bromine groups affects the conductivity and solubility of the resulting polymers. researchgate.net While such substitutions might lead to lower conductivity compared to unsubstituted polyaniline, the enhanced solubility is a significant advantage for material processing and the development of electronic devices like solar cells. researchgate.net The bromine atom, in particular, can improve molecular hyperpolarizabilities and favor acentric crystal structures, which are beneficial for second-harmonic generation (SHG) effects in nonlinear optical materials. researchgate.net

The table below outlines the influence of the distinct structural parts of this compound on the properties of resulting polymers.

| Structural Moiety | Influence on Polymer Properties | Research Context |

| Aniline Backbone | Forms the primary chain of conductive polymers like Polyaniline (PANI). rsc.org | Enables the creation of a pi-conjugated system necessary for charge transport. sigmaaldrich.com |

| Methoxy Group (-OCH₃) | Acts as an electron-donating group, influencing the electronic band gap and solubility. researchgate.net | Improves solubility in common organic solvents, facilitating polymer processing for device fabrication. researchgate.net |

| Bromo Group (-Br) | Functions as a reactive site for further functionalization or cross-coupling reactions. researchgate.net | Can enhance thermal stability and improve nonlinear optical properties by reducing dipole-dipole interactions. researchgate.net |

Catalysis and Ligand Design

The molecular structure of this compound makes it a valuable precursor in the design of ligands for transition metal catalysis. The amino group provides a reactive handle for synthesizing more complex molecules, such as Schiff bases or phosphanamides, which can act as ligands that coordinate with metal centers. These ligands are fundamental in creating catalysts for a variety of organic transformations.

For instance, bidentate Schiff base ligands, often synthesized through the condensation of an aniline derivative with an aldehyde, can form stable complexes with metals like Palladium(II). researchgate.net These complexes have shown efficiency as pre-catalysts in reactions such as the Mizoroki-Heck reaction, which is a cornerstone of carbon-carbon bond formation. researchgate.net The electronic properties of the aniline precursor, modulated by substituents like the bromo and methoxy groups, can tune the catalytic activity of the final metal complex.

Furthermore, aniline derivatives are used as substrates in metal-catalyzed guanylation reactions, an atom-economical process for creating nitrogen-rich guanidine (B92328) compounds. nih.govrsc.org These reactions, which can be catalyzed by aluminum alkyl complexes, involve the addition of an amine's N-H bond across a carbodiimide. nih.govrsc.org Studies have shown that substituted anilines containing electron-withdrawing groups, such as bromoanilines, react efficiently to produce the desired guanidines in high yields. nih.govrsc.org

The following table presents examples of catalytic systems where aniline derivatives are employed as precursors for ligands or as reactants.

| Catalyst System/Reaction | Role of Aniline Derivative | Example Application |

| Palladium(II) Schiff Base Complexes | Precursor for bidentate Schiff base ligands. researchgate.net | Pre-catalysts for Mizoroki-Heck cross-coupling of aryl halides with alkenes. researchgate.net |

| Aluminum Alkyl Complexes | Reactant in catalytic hydroamination. nih.govrsc.org | Synthesis of guanidine derivatives via reaction with carbodiimides. nih.govrsc.org |

| Copper-Catalyzed Reactions | Substrate for asymmetric rearrangements. rsc.org | Synthesis of chiral ortho-quinol imines from N-methoxyaniline derivatives. rsc.org |

Agrochemical and Specialty Chemical Synthesis

This compound is a versatile intermediate in the synthesis of agrochemicals and other specialty chemicals. aaronchem.commaksons.co.in Its trifunctional nature—possessing an amine, a bromo substituent, and a methoxy group—offers multiple pathways for constructing complex molecules with desired biological or material properties. aaronchem.com The reactivity of these functional groups allows for participation in a wide array of reactions, including nucleophilic substitutions and transition metal-catalyzed cross-couplings. aaronchem.com

In the agrochemical industry, aniline derivatives are foundational to the production of herbicides, insecticides, and fungicides. maksons.co.inketonepharma.com The specific structure of this compound can be elaborated to create active ingredients designed to protect crops. ketonepharma.com The bromine atom is particularly useful as it can be readily substituted or used as a handle in cross-coupling reactions to build more complex molecular architectures. maksons.co.in

The synthesis of specialty chemicals also benefits from such building blocks. For example, derivatives of 3-bromoaniline (B18343) are used to synthesize amino-substituted quinazolines. ketonepharma.com Similarly, related bromo-methoxyaniline structures are used as intermediates in the preparation of various heterocyclic compounds, which are prevalent scaffolds in both pharmaceuticals and materials science. aaronchem.comapolloscientific.co.uk The strategic placement of the bromo and methoxy groups on the aniline ring imparts specific properties, such as enhanced bioactivity or improved chemical stability, to the final products. aaronchem.com

The table below highlights the synthetic utility of aniline-based building blocks in producing complex chemical classes.

| Target Chemical Class | Role of this compound Precursor | Industry Relevance |

| Heterocyclic Compounds | Serves as a key building block for ring formation or functionalization. aaronchem.comapolloscientific.co.uk | Pharmaceuticals, Agrochemicals, Dyes. maksons.co.inapolloscientific.co.uk |

| Substituted Guanidines | Acts as the amine source in guanylation reactions. nih.govrsc.org | Pharmaceuticals, Agrochemicals, Organic Synthesis. nih.govrsc.org |

| Complex Aromatic Compounds | Provides a functionalized aromatic ring for further elaboration via cross-coupling. maksons.co.in | Fine Chemicals, Material Science. maksons.co.in |

Future Perspectives and Emerging Trends in 3 Bromo 5 Methoxyaniline Research

Advancements in Asymmetric Synthesis and Enantioselective Transformations

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry, as the enantiomers of a compound can exhibit vastly different biological activities. Future research on 3-bromo-5-methoxyaniline will increasingly focus on developing asymmetric methods to produce enantiomerically pure derivatives.

Key emerging strategies include:

Organocatalysis : The use of small, metal-free organic molecules (organocatalysts) to catalyze enantioselective reactions is a rapidly growing field. researchgate.net Future work will likely involve using the aniline (B41778) group of this compound or its derivatives to engage with chiral Brønsted acid or base catalysts, enabling stereocontrolled additions to the aromatic ring or its substituents.

Biocatalysis : Enzymes offer unparalleled selectivity under mild, environmentally friendly conditions. nih.gov Researchers are expected to explore enzymes, such as transaminases or hydrolases, for the kinetic resolution of racemic derivatives of this compound or for the direct asymmetric synthesis of chiral amines and related structures. researchgate.net

Transition-Metal Catalysis : The development of novel chiral ligands for transition metals (e.g., palladium, rhodium, iridium) continues to drive innovation. These catalytic systems can be applied to derivatives of this compound to perform a wide array of enantioselective transformations, including asymmetric C-H functionalization, cross-coupling reactions, and hydrogenations.

Table 1: Emerging Asymmetric Synthesis Strategies

| Strategy | Catalyst Type | Key Advantages | Potential Application for this compound Derivatives |

|---|---|---|---|

| Organocatalysis | Chiral small molecules (e.g., proline, imidazolidinones) | Metal-free, low toxicity, stable to air and moisture. researchgate.net | Stereoselective functionalization of side chains; asymmetric cyclization reactions. |

| Biocatalysis | Enzymes (e.g., lipases, transaminases) | High enantioselectivity, mild reaction conditions (aqueous media, room temp). nih.gov | Enantioselective acylation or deacylation; asymmetric amination. |

| Transition-Metal Catalysis | Metal complexes with chiral ligands (e.g., BINAP, PyBox) | High turnover numbers, broad substrate scope, diverse reactivity. researchgate.net | Asymmetric cross-coupling, hydrogenation, C-H activation. |

Exploration of Unconventional Reactivity and Catalytic Systems

Moving beyond classical synthetic methods, researchers are exploring novel ways to functionalize the this compound scaffold, aiming for greater efficiency and atom economy.

C-H Activation : A significant trend is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials. nih.gov Future studies will likely target the regioselective C-H activation of the C2, C4, and C6 positions of the this compound ring, enabling the direct introduction of new functional groups.

Photoredox Catalysis : The use of visible light to drive chemical reactions has emerged as a powerful and sustainable tool. nih.gov This technology could be applied to this compound to enable novel transformations, such as radical-based cross-coupling reactions or the generation of unique reactive intermediates that are inaccessible through traditional thermal methods.

Electrocatalysis : Asymmetric electrocatalysis is gaining traction as a sustainable method for performing redox reactions. nih.gov This approach can be used for enantioselective reductions and oxidations on derivatives of this compound, offering a green alternative to conventional chemical reagents. researchgate.net

Broadening the Scope of Biomedical Applications and Target Specificity

While this compound serves as a building block for various bioactive molecules, future research will aim to develop derivatives with higher potency and greater target specificity.

Kinase Inhibitors : Many modern anticancer drugs, such as Sunitinib, target specific protein kinases. mdpi.com The this compound scaffold is being explored for the synthesis of novel kinase inhibitors, with research focusing on targeting specific enzymes like VEGFR-2, which is involved in tumor angiogenesis. mdpi.com

Protein Degraders : A new frontier in drug discovery is the development of molecules that induce the degradation of disease-causing proteins. The classification of this compound as a "Protein Degrader Building Block" suggests its potential use in constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. calpaclab.com

Antimicrobial and Anticancer Agents : Preliminary studies indicate that derivatives of this compound may possess antimicrobial and anticancer properties. smolecule.com Future work will focus on synthesizing and screening libraries of related compounds to identify lead candidates with improved efficacy and to elucidate their mechanisms of action.

Development of Sustainable and Environmentally Benign Synthetic Processes

In line with the principles of green chemistry, a major trend is the development of more sustainable methods for synthesizing and modifying this compound.

Aqueous Synthesis : Performing reactions in water instead of volatile organic solvents is a key goal of green chemistry. nih.gov Researchers are exploring water-based, catalyst-promoted reactions, such as the L-proline-promoted synthesis of quinoline (B57606) derivatives from anilines, as a sustainable approach. rsc.org

Alternative Energy Sources : Methods such as sonochemistry (using ultrasound) and microwave-assisted synthesis are being developed to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. nih.gov

Atom Economy : Synthetic routes are being redesigned to maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. This includes a shift away from hazardous and inefficient reagents, like molecular bromine (Br2), towards more efficient brominating agents like N-bromosuccinimide (NBS) in optimized solvent systems. wku.edumdpi.com

Table 2: Comparison of Synthetic Process Philosophies

| Feature | Traditional Processes | Sustainable (Green) Processes |

|---|---|---|

| Solvent | Volatile organic compounds (VOCs) | Water, bio-based solvents, or solvent-free conditions. nih.govrsc.org |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasound (sonochemistry), photochemistry. nih.gov |

| Catalysis | Stoichiometric reagents, heavy metals | Biocatalysts, organocatalysts, recyclable metal catalysts. researchgate.net |

| Waste | Significant generation of byproducts | High atom economy, minimization of waste streams. wku.edu |

Integration of Machine Learning and Artificial Intelligence in Chemical Design

The convergence of chemistry with data science is set to revolutionize how molecules are designed and synthesized.

Predictive Modeling : AI algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. newswise.com This approach can accelerate the optimization of synthetic routes to this compound derivatives by identifying the most promising reaction conditions before they are tested in the lab.

Drug Property Prediction : Machine learning models can predict the physicochemical and biological properties of virtual compounds, such as solubility, toxicity, and binding affinity to a specific target. nih.gov This allows researchers to design and screen vast virtual libraries of this compound analogs, prioritizing the most promising candidates for synthesis and testing.

Accelerated Discovery : By combining AI with automated high-throughput experimental platforms, researchers can create a closed loop of design-build-test-learn. newswise.com This synergy has the potential to significantly shorten the discovery and development timeline for new pharmaceuticals and functional materials derived from this compound.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sunitinib |

| N-bromosuccinimide |

常见问题

Q. What computational tools predict the environmental fate and toxicity of this compound?

- Methodological Answer : EPI Suite estimates biodegradation half-lives and ecotoxicity (e.g., LC₅₀ for aquatic organisms). Density functional theory (DFT) models metabolic pathways (e.g., cytochrome P450 oxidation). Experimental validation via Ames tests or zebrafish embryo assays confirms predictive accuracy .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in large-scale reactions?

- Methodological Answer : Use explosion-proof reactors for exothermic bromination steps. Personal protective equipment (PPE) includes nitrile gloves and fume hoods with HEPA filters. Waste disposal follows EPA guidelines for brominated aromatics, with neutralization (e.g., sodium thiosulfate) prior to incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。